ODR1 is primarily sourced from the genome of Caenorhabditis elegans, where it is encoded by the gene SPBC215.10. The molecular weight of ODR1 is approximately 33.26 kDa, and it consists of 302 amino acid residues with an average residue weight of 110 Da. The protein has a negative charge at physiological pH (7), with an isoelectric point of 5.24, indicating its behavior in different pH environments .
The synthesis of ODR1 involves recombinant DNA technology, allowing for the expression of the protein in host cells such as yeast or bacteria. The gene encoding ODR1 can be cloned into an expression vector, which is then introduced into a suitable host. Following transformation, the host cells are cultured under conditions that promote protein expression.
After expression, ODR1 can be purified using techniques such as affinity chromatography, which exploits specific interactions between the protein and a ligand attached to a solid matrix. Further purification steps may include ion exchange chromatography and size exclusion chromatography to achieve high purity levels necessary for functional studies.
The structural data indicates that ODR1 likely undergoes conformational changes upon ligand binding, which is essential for its function in signal transduction.
ODR1 primarily participates in biochemical reactions involving the binding of odorant molecules. Upon binding, ODR1 activates guanylyl cyclase activity, leading to an increase in cyclic guanosine monophosphate levels within the cell. This reaction is crucial for initiating downstream signaling cascades that result in behavioral responses such as attraction or aversion to specific chemicals.
The detailed mechanism involves several key steps:
The mechanism through which ODR1 operates can be summarized as follows:
Research indicates that mutations in the odr1 gene can impair olfactory function, highlighting its critical role in sensory perception .
ODR1 exhibits several notable physical and chemical properties:
These properties are essential for understanding how ODR1 interacts with other biomolecules and its stability during purification processes.
ODR1 has significant applications in scientific research, particularly in studies related to:
The study of ODR1 not only enhances our understanding of sensory biology but also opens avenues for innovative applications in environmental monitoring and synthetic biology .
OdR1 (Odorant Response Defective-1) is a guanylyl cyclase that generates cyclic GMP (cGMP) for chemosensory signaling. In C. elegans, the odr-1 gene (Gene ID: 181479) is located on chromosome X (NC003284.9, positions 13,544,729–13,550,990 complement) and contains 22 exons [2]. The encoded protein (NP001362115.1) features three conserved domains:
Phylogenetic analysis reveals deep evolutionary conservation. Homologs occur across nematode clades (Meloidogyne, Heterorhabditis) and extend to plants (Arabidopsis thaliana ODR1) and mammals (retinal guanylate cyclases GUCY2D/GUCY2F). Key structural features are preserved:
Table 1: Evolutionary Conservation of OdR1 Homologs
Organism | Gene ID | Protein Length | Key Conserved Domains |
---|---|---|---|
C. elegans | odr-1 | 1,076 aa | PBP, PK, CYCc |
M. graminicola | Mg-odr-1 | Not reported | PBP, PK (partial) |
H. bacteriophora | Hb-odr-1 | Not reported | Full catalytic domain |
A. thaliana | ODR1 | 334 aa | CYCc (lacks PBP/PK) |
Homo sapiens | GUCY2D | 1,103 aa | PBP, PK, CYCc |
OdR1 exhibits stage-specific and tissue-restricted expression patterns:
Nematodes:
Plants:
Table 2: Developmental Expression Patterns of OdR1
System | Stage/Tissue | Expression Level | Functional Consequence |
---|---|---|---|
C. elegans | Adult AWB neurons | High | Pheromone discrimination [7] |
M. graminicola | J2 juveniles | Peak | Host root chemotaxis [5] |
H. bacteriophora | Infective juveniles (IJs) | Moderate-High | Insect host-seeking [3] |
A. thaliana | Late-stage seeds | High | Suppression of ABA biosynthesis [9] |
OdR1 expression is modulated by epigenetic mechanisms and signaling-dependent feedback:
Chromatin Remodeling:
Transcriptional Suppression:
Signaling Feedback Loop:
Table 3: Epigenetic Regulators of OdR1
Regulator | Organism | Mechanism | Effect on OdR1 |
---|---|---|---|
ABI3 | A. thaliana | Direct promoter binding | Repression (2.5-fold reduction) |
cGMP/Ca²⁺ feedback | C. elegans | Signaling-dependent chromatin remodeling | Activity-stabilized expression |
BBSome complex | C. elegans | IFT particle trafficking | Subcellular localization control |
CpG methylation | Mammals (analog) | Methylation at +117 site | Allele-specific silencing [6] |
Concluding Remarks
OdR1 represents an evolutionarily tuned molecular switch integrating developmental cues, environmental signals, and epigenetic memory. Its conserved structure across kingdoms and stage-specific expression highlight roles in chemoperception (nematodes) and stress response (plants). Ongoing studies on its regulatory networks may yield cross-species control points for parasitic nematode management or seed dormancy engineering.
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